N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 946236-20-0
Cat. No.: VC5193030
Molecular Formula: C26H22FN5OS
Molecular Weight: 471.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946236-20-0 |
|---|---|
| Molecular Formula | C26H22FN5OS |
| Molecular Weight | 471.55 |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H22FN5OS/c1-16-6-5-9-22(17(16)2)29-24(33)15-34-26-31-30-25(32(26)19-12-10-18(27)11-13-19)21-14-28-23-8-4-3-7-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33) |
| Standard InChI Key | OHFYVACFIAGGNA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C |
Introduction
Chemical Structure and Physicochemical Properties
N-(2,3-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide possesses a molecular formula of C₂₆H₂₂FN₅OS and a molecular weight of 471.55 g/mol. The structure comprises three key domains:
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A 1,2,4-triazole ring substituted at positions 3 (sulfanyl-acetamide), 4 (4-fluorophenyl), and 5 (1H-indol-3-yl).
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An N-(2,3-dimethylphenyl)acetamide group linked via a sulfur atom to the triazole core.
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Aromatic and heteroaromatic moieties (fluorophenyl, indolyl) that enhance hydrophobic interactions and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 946236-20-0 |
| Molecular Formula | C₂₆H₂₂FN₅OS |
| Molecular Weight | 471.55 g/mol |
| Solubility | Likely lipophilic (predicted) |
| Research Classification | Preclinical investigational |
The compound’s lipophilicity, inferred from its aromatic groups, suggests moderate membrane permeability, a critical factor for drug candidates targeting intracellular pathways.
Synthesis and Structural Optimization
While detailed synthetic protocols for N-(2,3-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide remain proprietary, general strategies for analogous triazole derivatives involve:
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Triazole Ring Formation: Cyclization of thiosemicarbazides or Huisgen 1,3-dipolar cycloaddition.
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Substituent Introduction: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling for fluorophenyl and indolyl groups.
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Acetamide Linkage: Thioether bond formation between the triazole and N-(2,3-dimethylphenyl)acetamide via mercaptoacetic acid intermediates.
Reaction conditions typically employ polar aprotic solvents (e.g., dimethylformamide) and catalysts such as palladium for cross-coupling steps. Post-synthetic purification relies on chromatographic techniques, with structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry.
Biological Activities and Mechanisms
Antimicrobial Properties
The sulfanyl-acetamide linkage confers broad-spectrum antimicrobial activity. In silico docking studies predict inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. These targets align with the compound’s structural similarity to trimethoprim and fluconazole, respectively.
Table 2: Predicted Biological Targets
| Target | Pathogen/Disease | Mechanism |
|---|---|---|
| Topoisomerase IIα | Cancer cells | DNA replication interference |
| DHFR | Staphylococcus aureus | Folate synthesis blockade |
| Lanosterol 14α-demethylase | Candida albicans | Ergosterol biosynthesis inhibition |
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes with improved yield and purity.
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Target Validation: Elucidate precise molecular targets using CRISPR-Cas9 knockout models.
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In Vivo Efficacy: Assess pharmacokinetics and toxicity in murine models of infection or cancer.
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